3-Hydroxyisovalerylcarnitine

説明

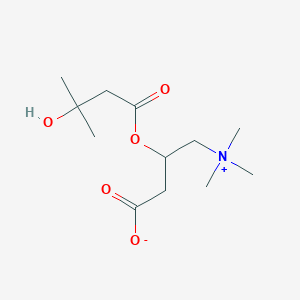

Structure

2D Structure

3D Structure

特性

分子式 |

C12H23NO5 |

|---|---|

分子量 |

261.31 g/mol |

IUPAC名 |

3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3 |

InChIキー |

IGLHHSKNBDXCEY-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |

製品の起源 |

United States |

Metabolic Pathways and Biochemical Interrelationships of 3 Hydroxyisovalerylcarnitine

Leucine (B10760876) Catabolism Pathway and 3-Hydroxyisovalerylcarnitine Formation

The formation of this compound is intrinsically linked to the catabolism of leucine, an essential branched-chain amino acid (BCAA). msdmanuals.commhmedical.com In a healthy metabolic state, leucine is broken down through a series of enzymatic steps to ultimately yield acetyl-CoA and acetoacetate (B1235776), which can then enter central energy pathways. mhmedical.comwikipedia.org However, when this pathway is impaired, alternative routes are activated, leading to the production of metabolites such as this compound. researchgate.netresearchgate.net

3-Methylcrotonyl-CoA carboxylase (MCC) is a biotin-dependent mitochondrial enzyme that plays a critical role in the catabolism of the essential amino acid leucine. wikipedia.orgnih.gov It catalyzes the fourth step in this pathway: the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.orgnih.gov This reaction is a vital checkpoint in the breakdown of leucine into acetoacetate and acetyl-CoA. wikipedia.org The enzyme is a hetero-oligomer, composed of alpha (MCCC1) and beta (MCCC2) subunits. nih.govmedlineplus.gov The larger alpha subunit covalently binds the biotin (B1667282) cofactor. nih.gov

A deficiency in MCC activity, an autosomal recessive inherited disorder, disrupts the leucine degradation pathway. nih.govmedlineplus.gov This enzymatic block prevents the proper processing of leucine, leading to the accumulation of upstream metabolites. medlineplus.gov Consequently, toxic byproducts build up, which can potentially damage the brain. medlineplus.gov This condition, known as 3-methylcrotonyl-CoA carboxylase deficiency or 3-methylcrotonylglycinuria, is one of the more frequently detected organic acidurias in newborn screening programs that use tandem mass spectrometry. nih.govnih.gov The clinical presentation of MCC deficiency is highly variable, ranging from asymptomatic individuals to those experiencing severe neonatal onset with neurological symptoms. nih.govwikipedia.org

In the event of MCC deficiency, the primary metabolic route for 3-methylcrotonyl-CoA is blocked. This leads to an accumulation of 3-methylcrotonyl-CoA within the mitochondria. researchgate.net To mitigate the toxicity of this buildup, the cell utilizes an alternative, or "shunt," pathway. In this secondary route, the accumulated 3-methylcrotonyl-CoA is converted to 3-hydroxyisovaleryl-CoA. researchgate.net This conversion is a key step that diverts the metabolic flow away from the blocked enzymatic reaction. The subsequent hydrolysis of 3-hydroxyisovaleryl-CoA leads to the formation of 3-hydroxyisovaleric acid, a characteristic metabolite massively excreted in the urine of individuals with MCC deficiency. researchgate.netnih.govnih.gov

The accumulation of acyl-CoA intermediates, such as 3-hydroxyisovaleryl-CoA, can be detrimental to mitochondrial function. To detoxify and eliminate these compounds, the cell employs a process involving carnitine. hmdb.ca Carnitine acyltransferases facilitate the esterification of 3-hydroxyisovaleryl-CoA to carnitine, forming this compound. researchgate.nethmdb.ca This reaction effectively transfers the 3-hydroxyisovaleryl group from coenzyme A to carnitine. hmdb.ca

The resulting this compound is a water-soluble molecule that can be transported out of the mitochondria and subsequently eliminated in the urine. researchgate.nethmdb.ca This process serves as a detoxification mechanism, preventing the sequestration of the essential cofactor coenzyme A and reducing the intramitochondrial concentration of potentially toxic acyl-CoAs. hmdb.ca The elevated level of this compound (often abbreviated as C5OH) in blood and urine is a primary biomarker used in newborn screening to detect MCC deficiency and other related inborn errors of leucine metabolism. nih.govwikipedia.orghmdb.canih.gov

When the leucine catabolic pathway is impaired, as in MCC deficiency, the buildup of 3-methylcrotonyl-CoA triggers several alternative metabolic shunting mechanisms. The primary shunt involves the conversion to 3-hydroxyisovaleryl-CoA and its subsequent esterification to this compound. researchgate.netresearchgate.net Another significant byproduct of this metabolic disruption is 3-methylcrotonylglycine (B26124), which is formed by the conjugation of 3-methylcrotonyl-CoA with the amino acid glycine. researchgate.netnih.gov The increased urinary excretion of both 3-hydroxyisovaleric acid and 3-methylcrotonylglycine are hallmark biochemical indicators of a block at the MCC step. nih.govwikipedia.org These shunting mechanisms represent the body's attempt to detoxify and excrete the accumulating intermediates that cannot be processed through the primary degradative pathway. wikipedia.org

| Step | Substrate | Enzyme/Process | Product | Metabolic Context |

|---|---|---|---|---|

| Normal Leucine Catabolism | 3-Methylcrotonyl-CoA | 3-Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylglutaconyl-CoA | Fourth step in the mitochondrial breakdown of leucine. wikipedia.orgnih.gov |

| Metabolic Block | 3-Methylcrotonyl-CoA | Deficient MCC Enzyme | Accumulation of 3-Methylcrotonyl-CoA | Occurs in the inherited disorder MCC deficiency. medlineplus.gov |

| Shunt Pathway Activation | 3-Methylcrotonyl-CoA | (Not specified) | 3-Hydroxyisovaleryl-CoA | Alternative pathway to handle excess 3-Methylcrotonyl-CoA. researchgate.net |

| Carnitine Conjugation | 3-Hydroxyisovaleryl-CoA + L-Carnitine | Carnitine Acyltransferase | This compound | Detoxification mechanism to remove acyl groups from mitochondria. researchgate.nethmdb.ca |

Interconnections with Broader Metabolic Networks

The metabolic pathways involving this compound are not isolated. They are interconnected with other major metabolic networks, most notably fatty acid oxidation, primarily through the shared and essential roles of coenzyme A and carnitine.

The connection between the formation of this compound and fatty acid beta-oxidation is centered on the function of L-carnitine. Carnitine's primary physiological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where beta-oxidation occurs. aocs.orgnih.gov This process is crucial for energy production, especially during periods of fasting. nih.gov

Relationship with Ketogenesis and Ketone Body Synthesis

This compound's connection to ketogenesis is rooted in the catabolism of its parent amino acid, leucine. Leucine is classified as a strictly ketogenic amino acid, meaning its breakdown products can be used to form ketone bodies but not glucose. creative-proteomics.comyoutube.comyoutube.com The catabolic pathway of leucine yields acetyl-CoA and acetoacetate, a primary ketone body. youtube.com This process shares a crucial final step with the pathway of ketogenesis, the synthesis of ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone) from fatty acids in the liver. mdpi.com

A key enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, is central to this relationship. It catalyzes the cleavage of HMG-CoA to produce acetyl-CoA and acetoacetate. wikipedia.org This reaction is the terminal step for both leucine degradation and hepatic ketogenesis. mdpi.comwikipedia.org Consequently, inborn errors of metabolism that affect this enzyme, such as HMG-CoA lyase deficiency, create a metabolic block. This block simultaneously impairs the body's ability to synthesize ketone bodies from both fatty acids and leucine, and it also disrupts the normal breakdown of leucine. nih.govmedlineplus.gov

The impairment of HMG-CoA lyase leads to the accumulation of upstream metabolites from the leucine pathway. The body attempts to clear these metabolites through alternative routes, leading to the formation and excretion of compounds like 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and notably, 3-hydroxyisovaleric acid. mdpi.comnih.gov This elevated 3-hydroxyisovaleric acid is then esterified to carnitine, forming this compound (C5OH), which is detectable in blood and urine. nih.govnih.gov Therefore, an elevated level of this compound is often a biochemical indicator of compromised ketogenesis due to specific enzymatic defects in leucine metabolism. nih.govhmdb.ca

The relationship is thus often inverse: conditions that cause a significant elevation of this compound are frequently associated with an impaired capacity for ketone body synthesis.

Table 1: Key Molecules in Leucine Catabolism and Ketogenesis

| Compound Name | Abbreviation | Role/Significance |

|---|---|---|

| Leucine | Leu | Essential, strictly ketogenic branched-chain amino acid. |

| Acetyl-Coenzyme A | Acetyl-CoA | A central metabolic intermediate; a product of leucine catabolism and a precursor for ketogenesis. |

| Acetoacetate | - | A primary ketone body; a final product of both leucine catabolism and ketogenesis. |

| 3-Hydroxy-3-methylglutaryl-Coenzyme A | HMG-CoA | A common intermediate for both leucine catabolism and ketone body synthesis. |

| 3-Hydroxy-3-methylglutaryl-CoA lyase | HMGCL | The enzyme that catalyzes the final step of both leucine catabolism and ketogenesis. wikipedia.org |

| 3-Hydroxyisovaleric acid | 3-HIA | An upstream metabolite that accumulates when leucine catabolism is blocked. nih.gov |

Contribution to Intracellular Coenzyme A Homeostasis and Acyl-CoA Detoxification

The formation of this compound represents a critical detoxification mechanism that is essential for maintaining intracellular coenzyme A (CoA) homeostasis, particularly within the mitochondria. nih.gov Coenzyme A, in its free form (CoA-SH), is a vital cofactor for a multitude of metabolic reactions, including the Krebs cycle, fatty acid oxidation, and the catabolism of amino acids. The ratio of free CoA-SH to its esterified forms (acyl-CoAs) is tightly regulated and crucial for normal mitochondrial function. nih.gov

In metabolic disorders such as 3-MCC deficiency, the enzymatic block leads to the accumulation of specific acyl-CoA intermediates, namely 3-methylcrotonyl-CoA and its derivative, 3-hydroxyisovaleryl-CoA. nih.gov The buildup of these acyl-CoA species sequesters the available mitochondrial pool of free CoA-SH. This disruption of the acyl-CoA:CoA-SH ratio can have severe consequences, including the inhibition of other CoA-dependent enzymes and pathways, ultimately leading to mitochondrial toxicity and impaired cellular respiration. nih.gov

To mitigate this toxicity, the cell utilizes the carnitine shuttle system as a detoxification pathway. A family of enzymes known as carnitine acyltransferases facilitates the transfer of the accumulating acyl groups from CoA to L-carnitine. nih.gov Specifically, 3-hydroxyisovaleryl-CoA is a substrate for a carnitine acyltransferase (likely carnitine acetyltransferase), which catalyzes the formation of this compound and releases a molecule of free CoA-SH. nih.gov

This process serves two vital functions:

Detoxification: It converts a potentially toxic and membrane-impermeable acyl-CoA into a water-soluble, less harmful acylcarnitine ester. hmdb.ca

Restoration of Coenzyme A: It replenishes the pool of free CoA-SH, allowing critical mitochondrial metabolic functions to continue. nih.gov

The newly formed this compound can then be transported out of the mitochondria via the carnitine-acylcarnitine translocase and subsequently excreted from the cell and eliminated in the urine. hmdb.canih.gov This effectively removes the excess acyl groups, preventing their accumulation and preserving mitochondrial integrity and function.

Enzymatic and Genetic Regulation Governing 3 Hydroxyisovalerylcarnitine Metabolism

Enzymatic Control of 3-Hydroxyisovalerylcarnitine Synthesis and Turnover

The formation of this compound is not a primary metabolic pathway but rather a consequence of the accumulation of its precursor, 3-hydroxyisovaleryl-CoA. This accumulation typically occurs when the main leucine (B10760876) degradation pathway is impaired. The key enzymes involved are 3-methylcrotonyl-CoA carboxylase (MCC), various carnitine acyltransferases, and crotonase.

3-Methylcrotonyl-CoA carboxylase (MCC) is a crucial mitochondrial enzyme that plays a pivotal role in the fourth step of leucine catabolism. wikipedia.org It is a biotin-dependent carboxylase that catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, utilizing bicarbonate and ATP. wikipedia.orgnih.gov

Structural Characteristics: The MCC holoenzyme is a large complex with a mass of approximately 750-835 kDa. nih.gov It is typically a heterododecamer, composed of six alpha (α) subunits and six beta (β) subunits, arranged in an α6β6 configuration. wikipedia.org

Alpha (α) Subunit (MCCCα): Encoded by the MCCC1 gene, the α-subunit in humans is composed of 725 amino acids. wikipedia.orgnih.gov This larger subunit is responsible for the biotin-dependent carboxylation activity and contains the biotin (B1667282) carboxylase (BC) and biotin carboxyl carrier protein (BCCP) domains. wikipedia.org

Beta (β) Subunit (MCCCβ): Encoded by the MCCC2 gene, the human β-subunit consists of 563 amino acids. wikipedia.orgnih.gov This smaller subunit provides the carboxyltransferase (CT) activity, which is essential for transferring the carboxyl group from carboxybiotin to the substrate, 3-methylcrotonyl-CoA. wikipedia.org

Functional Aspects: MCC's function is integral to the irreversible breakdown of leucine. researchgate.net The catalytic mechanism occurs in two main steps:

Bicarbonate is activated by ATP, and the biotin prosthetic group, covalently bound to the α-subunit, becomes carboxylated. wikipedia.org

The carboxyl group is then transferred from carboxybiotin to the gamma carbon of 3-methylcrotonyl-CoA, forming 3-methylglutaconyl-CoA. wikipedia.org This product is then further metabolized to ultimately yield acetoacetate (B1235776) and acetyl-CoA. wikipedia.org A deficiency in MCC activity disrupts this pathway, leading to the accumulation of 3-methylcrotonyl-CoA and its metabolites. researchgate.net

Table 1: Structural and Functional Properties of 3-Methylcrotonyl-CoA Carboxylase (MCC)

| Attribute | Description | Reference |

|---|---|---|

| Enzyme Name | 3-Methylcrotonyl-CoA Carboxylase (MCC) | wikipedia.org |

| EC Number | 6.4.1.4 | wikipedia.orgnih.gov |

| Cellular Location | Mitochondria | wikipedia.orgnih.gov |

| Quaternary Structure | Heterododecamer (α6β6) | wikipedia.org |

| Alpha Subunit (MCCCα) | Encoded by MCCC1 gene; contains biotin carboxylase (BC) and biotin carboxyl carrier protein (BCCP) domains. | wikipedia.org |

| Beta Subunit (MCCCβ) | Encoded by MCCC2 gene; contains the carboxyltransferase (CT) domain. | wikipedia.org |

| Function | Catalyzes the ATP- and biotin-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. | wikipedia.org |

| Metabolic Pathway | Leucine catabolism (fourth step). | wikipedia.orgnih.gov |

Carnitine acyltransferases are a family of enzymes that catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and L-carnitine. nih.govproteopedia.org This function is critical for managing cellular acyl-CoA pools and transporting acyl groups across mitochondrial membranes. capes.gov.br In metabolic disorders like MCC deficiency, the accumulation of specific acyl-CoA esters, such as 3-hydroxyisovaleryl-CoA, leads to their esterification to carnitine by these enzymes, forming the corresponding acylcarnitine, this compound. hmdb.ca

The main isoforms of carnitine acyltransferases are categorized based on their substrate specificity for the chain length of the fatty acyl group:

Carnitine Acetyltransferase (CrAT): Prefers short-chain acyl-CoAs. proteopedia.org It is located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum. proteopedia.org Given that 3-hydroxyisovaleryl-CoA is a short-chain acyl-CoA, CrAT is a likely candidate for its conversion to this compound.

Carnitine Octanoyltransferase (CrOT): Shows preference for medium-chain acyl-CoAs. proteopedia.org

Carnitine Palmitoyltransferase (CPT): Prefers long-chain acyl-CoAs and exists in two main forms, CPT-I and CPT-II, which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov

The active site of these transferases is located in a tunnel at the interface between two domains of the enzyme. nih.gov Carnitine and CoA bind at opposite ends of this tunnel near a catalytic histidine residue. nih.gov The reaction mechanism is thought to be an example of substrate-assisted catalysis, where the positive charge on the carnitine molecule helps to stabilize the tetrahedral oxyanion intermediate formed during the reaction. proteopedia.org

The direct precursor to this compound is 3-hydroxyisovaleryl-CoA. The formation of this precursor from the accumulating 3-methylcrotonyl-CoA (in cases of MCC deficiency) is believed to be catalyzed by crotonase, also known as enoyl-CoA hydratase (ECH). wikipedia.orgresearchgate.net

Crotonase is a highly efficient enzyme that, in its primary role in fatty acid β-oxidation, catalyzes the hydration of the double bond in 2-trans-enoyl-CoA to form 3-hydroxyacyl-CoA. wikipedia.org The crotonase superfamily of enzymes is mechanistically diverse but shares a common structural fold and the ability to stabilize an enolate anion intermediate derived from an acyl-CoA substrate. wikipedia.org This stabilization is achieved via an "oxyanion hole" formed by two conserved peptide NH groups that hydrogen bond to the carbonyl oxygen of the thioester. wikipedia.orgnih.gov

In the context of leucine catabolism, it is proposed that crotonase acts on 3-methylcrotonyl-CoA, hydrating it to form 3-hydroxyisovaleryl-CoA. researchgate.net The mechanism involves two catalytic glutamate residues in the active site that position a water molecule for a nucleophilic attack on the β-carbon of the unsaturated acyl-CoA. wikipedia.org This promiscuous activity of crotonase on an alternative substrate highlights its role in the formation of the key metabolite that is subsequently converted to this compound.

The study of enzyme kinetics provides quantitative measures of an enzyme's catalytic efficiency and its affinity for substrates, typically expressed as the maximum reaction velocity (Vmax) and the Michaelis constant (Km). sjtu.edu.cnlibretexts.org

Kinetic studies on carnitine acetyltransferase (CrAT), a key enzyme in the formation of this compound, have shown that its reaction mechanism likely involves the rapid, random binding of both substrates (an acyl-CoA and carnitine) to form a ternary complex. nih.gov The interconversion of these ternary complexes is the rate-limiting step of the reaction. nih.gov Studies have determined that the Michaelis constants for the substrates of CrAT are independent of the concentration of the second substrate, which supports a random-binding mechanism rather than an ordered one. nih.gov

For crotonase (enoyl-CoA hydratase), its efficiency is so high that for some short-chain substrates, the reaction rate is nearly equivalent to the diffusion-controlled limit. wikipedia.org While specific kinetic parameters (Km, Vmax, kcat) for the interaction of crotonase with 3-methylcrotonyl-CoA or for carnitine acyltransferases with 3-hydroxyisovaleryl-CoA are not widely reported, the general principles of saturation kinetics apply. libretexts.org The rate of this compound formation would depend on the concentrations of the 3-hydroxyisovaleryl-CoA and L-carnitine substrates, as well as the catalytic efficiency of the specific carnitine acyltransferase isoform involved. sjtu.edu.cn

Genetic Basis of Enzyme Deficiencies Affecting this compound Levels

Elevated levels of this compound are a primary biochemical marker for an inborn error of leucine metabolism known as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. researchgate.netnih.gov This condition is inherited as an autosomal recessive trait. nih.gov

MCC deficiency is caused by mutations in either the MCCC1 (also known as MCCA) or MCCC2 (also known as MCCB) gene, which encode the α and β subunits of the MCC enzyme, respectively. genedx.commedlineplus.gov A deficiency can result from mutations in either gene, meaning both copies of MCCC1 or both copies of MCCC2 must have a pathogenic variant to cause the disorder. medlineplus.gov

MCCC1 Gene: This gene is located on chromosome 3q26-q28 and contains 19 exons. nih.govgenedx.com It codes for the MCCCα subunit. genedx.com A variety of mutations have been identified in this gene, including missense, nonsense, and splicing mutations. researchgate.netnih.gov

MCCC2 Gene: Located on chromosome 5q12-q13, the MCCC2 gene comprises 17 exons and codes for the MCCCβ subunit. nih.govgenedx.com Like MCCC1, it can harbor numerous types of mutations that lead to a non-functional or poorly functional enzyme. researchgate.netnih.gov

Mutations in these genes lead to reduced or absent MCC enzyme activity, preventing the proper breakdown of leucine. medlineplus.gov This enzymatic block causes the upstream metabolite, 3-methylcrotonyl-CoA, to accumulate. The body then diverts this substrate through alternative pathways, leading to the production and subsequent accumulation of 3-hydroxyisovaleric acid and this compound. nih.govnih.gov Studies have identified numerous novel variants in both genes, expanding the known molecular spectrum of MCC deficiency. nih.govnih.gov It has also been observed that in some cases, being a carrier for a single deleterious mutation (heterozygosity) in MCCC1 or MCCC2 may lead to biochemical abnormalities, such as elevated this compound, that are detectable in newborn screening programs. nih.gov

Table 2: Genetic Basis of 3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency

| Gene | Chromosome Location | Number of Exons | Encoded Subunit | Inheritance Pattern | Common Mutations (Examples) | Reference |

|---|---|---|---|---|---|---|

| MCCC1 (MCCA) | 3q26-q28 | 19 | Alpha (α) | Autosomal Recessive | c.1331G > A, c.639+2t > a | nih.govresearchgate.netgenedx.com |

| MCCC2 (MCCB) | 5q12-q13 | 17 | Beta (β) | Autosomal Recessive | c.351_353delTGG | nih.govresearchgate.netgenedx.com |

Genetic Variants in HMGCL (for 3-Hydroxy-3-Methylglutaryl-CoA Lyase)

The metabolism of this compound is intrinsically linked to the function of the enzyme 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) lyase, which is encoded by the HMGCL gene. genecards.orgmedlineplus.gov This mitochondrial enzyme plays a critical role in the final step of both leucine catabolism and ketogenesis, the process of forming ketone bodies. nih.govwikipedia.org Genetic mutations in the HMGCL gene can lead to 3-hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD), a rare autosomal recessive metabolic disorder. wikipedia.orgnih.gov This deficiency disrupts normal metabolic pathways, causing an accumulation of upstream metabolites, including this compound. nih.govnih.gov

Research has identified numerous mutations within the HMGCL gene that result in this deficiency. nih.gov To date, more than 30 variant alleles have been reported in patients worldwide. wikipedia.orgnih.gov These mutations are distributed across the gene's sequences and include missense mutations, which change a single amino acid in the enzyme, as well as mutations that lead to an abnormally short and non-functional enzyme. medlineplus.govwikipedia.org

The prevalence and type of HMGCL mutations can exhibit population-specific patterns. For instance, a high frequency of certain mutations has been identified in specific ethnic groups. In Saudi Arabia and the Iberian Peninsula (Portugal and Spain), two specific mutations account for a large majority of cases. nih.gov The mutations are often found in either a homozygous state (both copies of the gene are mutated) or a compound heterozygous state (two different mutations are present, one on each copy of the gene). nih.gov

Below is a table detailing some of the well-documented genetic variants in the HMGCL gene.

| Mutation (Nomenclature) | Amino Acid Change | Prevalence/Associated Population | Reference |

| c.122G>A | p.Arg41Gln (R41Q) | Common in the Saudi Arabian population. | medlineplus.govnih.govnih.gov |

| c.109G>A / c.109G>T | p.Glu37* (E37*) | Frequent in the Iberian Peninsula (Portugal, Spain). | nih.govnih.gov |

This table is not exhaustive but lists prominent examples of HMGCL genetic variants.

Advanced Methodologies for 3 Hydroxyisovalerylcarnitine Research

Mass Spectrometry-Based Metabolomics for Acylcarnitine Profiling

Mass spectrometry has emerged as a cornerstone in the study of 3-hydroxyisovalerylcarnitine, facilitating both the qualitative and quantitative analysis essential for clinical diagnostics and research. This powerful analytical technique allows for the sensitive and specific detection of a wide range of acylcarnitines, including this compound, from complex biological matrices.

Quantitative and Qualitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a principal technique for the analysis of this compound in biological samples such as plasma, serum, and urine. This method offers high sensitivity and specificity, enabling the accurate measurement of this compound even at low physiological concentrations. The coupling of liquid chromatography, which separates compounds in a mixture, with tandem mass spectrometry, which provides structural information and quantification, makes it a robust analytical tool.

In a typical LC-MS/MS workflow for this compound, the sample undergoes a preparation step, often a simple protein precipitation, followed by injection into the LC system. The chromatographic separation is crucial for resolving this compound from its isomers, which can interfere with accurate quantification. Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. Quantification is then achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored.

A study detailing an LC-MS/MS method for the quantitation of this compound in plasma reported a linear regression of the instrumental response factor versus concentration with a high correlation coefficient, indicating excellent linearity of the method. The precision and accuracy of such methods are typically within acceptable limits for bioanalytical assays.

LC-MS/MS Method Validation Parameters

| Parameter | Value/Range | Reference |

|---|---|---|

| Linear Regression Coefficient (r²) | >0.99 | oup.com |

| Precision (% CV) | <15% | oup.com |

| Accuracy (% RE) | ±15% | oup.com |

Application of Gas Chromatography/Mass Spectrometry (GC/MS) for Associated Organic Acids

While LC-MS/MS is the primary tool for acylcarnitine profiling, gas chromatography/mass spectrometry (GC/MS) plays a crucial role in the analysis of associated organic acids in urine. In conditions where this compound is elevated, such as 3-methylcrotonyl-CoA carboxylase (3MCC) deficiency, there is a concurrent increase in the urinary excretion of specific organic acids like 3-hydroxyisovaleric acid and 3-methylcrotonylglycine (B26124). nih.govnih.gov

The analysis of these organic acids by GC/MS provides complementary diagnostic information. The process typically involves the extraction of organic acids from urine, followed by derivatization to increase their volatility for gas chromatography. The separated compounds are then detected and quantified by mass spectrometry. This approach is instrumental in the differential diagnosis of various organic acidemias. nih.gov

Standardization and Harmonization of Analytical Methods

The standardization and harmonization of analytical methods for acylcarnitine profiling, including the measurement of this compound, are critical for ensuring the comparability and reliability of results between different laboratories. This is particularly important in the context of newborn screening programs where consistency in diagnostic cut-off values is essential. oup.comnih.govnih.gov

Efforts towards standardization include the development and use of certified reference materials and participation in proficiency testing programs, such as the one offered by the Centers for Disease Control and Prevention (CDC). nih.gov These programs help laboratories to assess the accuracy of their measurements and identify any systematic biases. Furthermore, optimizing analytical parameters, such as the mobile phase composition in LC-MS/MS, can significantly reduce inter-laboratory variation. oup.com Research has shown that using traceable calibration standards can improve the accuracy and reduce variability in acylcarnitine measurements. oup.com

Utilization of Internal Standards for Accurate Quantification

The use of internal standards is a fundamental practice in quantitative mass spectrometry to correct for variations in sample preparation and instrumental analysis. For the accurate quantification of this compound, a stable isotope-labeled internal standard, such as deuterium-labeled this compound, is typically employed.

The internal standard is added to the sample at a known concentration at the beginning of the analytical process. Since the internal standard is chemically identical to the analyte but has a different mass, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, any variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.

Stable Isotope Tracing Metabolomics

Stable isotope tracing is a powerful technique used to investigate the dynamics of metabolic pathways in vivo. By introducing molecules labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system, researchers can track the flow of atoms through metabolic networks, providing insights into pathway activity and metabolic fluxes.

Elucidation of Metabolic Fluxes and Pathway Activity

Metabolic flux analysis using stable isotopes provides a quantitative measure of the rates of metabolic reactions. mit.edumdpi.comresearchgate.net This approach has been instrumental in understanding the pathophysiology of various metabolic disorders. In the context of this compound, stable isotope tracing can be used to elucidate the flux through the leucine (B10760876) catabolic pathway.

A key study demonstrated the utility of this technique by incubating fibroblasts from a patient with 3-methylcrotonyl-CoA carboxylase deficiency with deuterium-labeled leucine. nih.gov The incorporation of the deuterium (B1214612) label into this compound confirmed its origin from leucine metabolism. This type of experiment provides direct evidence of the metabolic block and the subsequent shunting of intermediates into alternative pathways. By measuring the rate of incorporation of the stable isotope label into this compound and other metabolites, it is possible to quantify the activity of the enzymes in the leucine degradation pathway and assess the impact of genetic defects.

Applications of Stable Isotope Tracing in this compound Research

| Isotope Used | Application | Key Finding | Reference |

|---|---|---|---|

| Deuterium-labeled leucine | Tracing the metabolic origin of this compound | Confirmed that this compound is derived from leucine metabolism in 3MCC deficiency. | nih.gov |

| ¹³C-labeled substrates | General metabolic flux analysis | Allows for the quantification of intracellular metabolic reaction rates. | mit.edumdpi.com |

Application of Labeled Tracers (e.g., ¹³C, ²H) to Monitor Substrate Utilization and Biosynthesis

The use of stable, non-radioactive labeled tracers, such as Carbon-13 (¹³C) and Deuterium (²H), is a powerful technique for elucidating the metabolic origins and pathways of this compound. By introducing isotopically labeled precursors into a biological system, researchers can track the atoms as they are incorporated into downstream metabolites.

A pivotal study in understanding the biosynthesis of this compound involved the use of deuterium-labeled leucine. nih.gov In this research, fibroblasts from a patient with 3-methylcrotonyl-CoA carboxylase deficiency were incubated with this labeled amino acid. nih.gov Subsequent analysis using tandem mass spectrometry revealed the incorporation of the deuterium label into the newly identified this compound. nih.gov This experiment unequivocally confirmed that this compound is a product of the leucine catabolic pathway. nih.gov

This tracer methodology allows for precise monitoring of substrate utilization and the dynamics of metabolic flux. The degree of isotopic enrichment in this compound relative to its labeled precursor provides quantitative data on the rate of its synthesis and turnover.

Table 1: Examples of Labeled Tracers in Metabolic Research

| Isotope Tracer | Precursor Compound | Target Pathway/Metabolite | Research Application |

|---|---|---|---|

| Deuterium (²H) | Leucine | Leucine Catabolism | Confirmed the origin of this compound. nih.gov |

| Carbon-13 (¹³C) | Glucose | Glycolysis, TCA Cycle | Tracing central carbon metabolism in various disease models. nih.gov |

Experimental Design for In Vitro and In Vivo Isotope Tracing Studies

The successful application of isotope tracers in studying this compound metabolism hinges on robust experimental design, for both cellular (in vitro) and whole-organism (in vivo) models.

In Vitro Studies:

Cell Culture Models: Cultured cells, such as fibroblasts, are incubated with media containing the labeled substrate (e.g., ²H-leucine). nih.gov This controlled environment allows for the precise manipulation of substrate concentrations and minimizes confounding variables.

Sample Processing: After a defined incubation period, metabolites are extracted from the cells and the culture medium.

Analytical Techniques: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the primary analytical tool. It can differentiate between the labeled (heavier) and unlabeled (lighter) forms of this compound and its precursors, allowing for quantification of isotope incorporation. nih.gov

In Vivo Studies:

Tracer Administration: In living organisms, including animal models and human subjects, labeled tracers can be administered through various routes, such as continuous intravenous infusion or inclusion in the diet. nih.gov The choice of administration route is critical for achieving a metabolic steady state, where the rate of tracer infusion is balanced by its utilization. semanticscholar.org

Biological Sampling: Blood, urine, and tissue biopsy samples are collected at specific time points during and after tracer administration.

Metabolite Analysis: Similar to in vitro studies, MS-based techniques are used to measure isotopic enrichment in metabolites from these samples. This provides a dynamic view of how this compound is synthesized, transported, and cleared within the whole body. semanticscholar.org Careful consideration must be given to the infusion rate to avoid inducing pathological effects from the nutrient load itself. nih.gov

Integrated Omics Approaches in Metabolic Research

The integration of metabolomics with other large-scale "omics" data, such as transcriptomics and genomics, offers a systems-biology perspective. This approach moves beyond studying single molecules to analyzing complex networks of genes, transcripts, and metabolites, providing a more holistic understanding of the factors that regulate this compound levels.

Combination of Metabolomics with Transcriptomics for Gene-Metabolite Network Analysis

Combining metabolomics (the study of all metabolites) with transcriptomics (the study of all gene transcripts) allows researchers to link changes in gene expression to corresponding changes in metabolite concentrations. mdpi.com This integrated analysis is crucial for identifying the regulatory genes and pathways that influence the production of this compound.

For instance, in diseases where this compound is elevated, such as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, this approach can be applied. nih.gov By simultaneously profiling the transcriptome and metabolome of affected individuals versus controls, one could identify:

Upregulated or Downregulated Genes: Changes in the expression of genes encoding enzymes directly in the leucine catabolism pathway.

Correlated Networks: Statistical methods can reveal networks of co-regulated genes and metabolites. This can uncover not only the primary genetic defect but also secondary, compensatory changes in related metabolic pathways. mdpi.comnih.gov

This conjoint analysis helps construct comprehensive gene-metabolite interaction networks, revealing how genetic information is translated into metabolic function and dysfunction. mdpi.com

Integration of Metabolomics with Genomics (e.g., GWAS data) to Identify Genetic Determinants of Metabolite Levels

Integrating metabolomics with genomics, particularly through Genome-Wide Association Studies (GWAS), is a powerful method for discovering the genetic basis of variation in metabolite levels across a population. mdpi.comdtu.dk A metabolomics GWAS (mGWAS) treats the concentration of a metabolite, such as this compound, as a quantitative trait and scans the entire genome for genetic variants (single-nucleotide polymorphisms or SNPs) associated with that trait. dtu.dk

These studies have successfully identified numerous genomic regions that influence the levels of circulating metabolites. mdpi.com For acylcarnitines, the family to which this compound belongs, mGWAS have identified significant associations with genes encoding enzymes and transporters involved in their metabolism. dtu.dk

A study investigating newborns with elevated this compound used high-throughput sequencing to target genes associated with metabolic diseases. nih.gov This research identified numerous variants in the MCCC1 and MCCC2 genes, which encode the subunits of 3-methylcrotonyl-CoA carboxylase. nih.gov The findings demonstrated that specific mutations in these genes are a primary genetic cause of elevated this compound. nih.gov Such studies confirm that integrating genomic data with metabolite measurements is a highly effective strategy for pinpointing the genetic determinants of metabolic phenotypes.

Table 2: Summary of Integrated Omics Approaches

| Integrated Approach | Key Data Types | Primary Goal | Relevance to this compound |

|---|---|---|---|

| Metabolomics + Transcriptomics | Metabolite levels, mRNA expression levels | Identify gene-metabolite regulatory networks. mdpi.com | Elucidating the genes and pathways whose expression levels correlate with this compound concentration. |

| Metabolomics + Genomics (mGWAS) | Metabolite levels, Single-Nucleotide Polymorphisms (SNPs) | Discover genetic variants that influence metabolite concentrations. mdpi.comdtu.dk | Identifying specific SNPs in genes like MCCC1 and MCCC2 that are responsible for elevated this compound levels. nih.gov |

Mechanistic Insights from Preclinical and Experimental Models

In Vitro Cellular Models for Metabolic Studies

Analysis of Acylcarnitine Profiles in Cultured Cells

The analysis of acylcarnitine profiles in cultured cells is a critical tool for understanding the metabolic perturbations associated with various conditions, including inherited metabolic disorders. In the context of 3-hydroxyisovalerylcarnitine, cellular models have been instrumental in elucidating its role as a biomarker.

One significant area of investigation involves the interplay between biotin (B1667282) and carnitine availability. Studies utilizing HepG2 cells, a human liver carcinoma cell line, have demonstrated that coexisting carnitine deficiency can mask the increase in this compound that is typically observed during biotin deficiency. In biotin-deficient, carnitine-deficient HepG2 cells, the levels of substrate-derived acylcarnitines, including this compound, show minimal changes. However, upon carnitine repletion, a significant increase in acetylcarnitine, propionylcarnitine, and this compound is observed, effectively unmasking the biotin deficiency.

Fibroblasts from patients with 3-methylcrotonyl-CoA carboxylase deficiency have also been used to study the metabolism of this compound. Incubation of these cells with deuterium-labelled leucine (B10760876) confirmed that this compound originates from the leucine catabolism pathway. nih.gov This finding was crucial in establishing the metabolic origin of this acylcarnitine.

The following table summarizes the key findings from in vitro studies on acylcarnitine profiles:

| Cell Line | Condition | Key Findings |

| HepG2 | Biotin and Carnitine Deficiency | Coexisting carnitine deficiency masks the elevation of this compound. |

| HepG2 | Carnitine Repletion in Biotin/Carnitine Deficient Cells | Significant increase in acetylcarnitine, propionylcarnitine, and this compound. |

| Patient Fibroblasts | 3-methylcrotonyl-CoA carboxylase deficiency | Confirmed the origin of this compound from leucine catabolism. |

Investigations into Mitochondrial Bioenergetic Function in Cell Lines

While direct studies on the impact of this compound on mitochondrial bioenergetics are limited, research on related carnitine compounds in various cell lines provides valuable insights. Carnitine and its derivatives are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating process.

Studies on Gene and Protein Expression Related to this compound Metabolism in Cell Systems

The metabolism of this compound is intrinsically linked to the activity of 3-methylcrotonyl-CoA carboxylase (MCC), a biotin-dependent enzyme. Studies on gene and protein expression in cell systems from individuals with MCC deficiency have provided a deeper understanding of the molecular consequences of this metabolic block.

A whole-genome expression profile of immortalized cultured skin fibroblasts from patients with MCC deficiency revealed significant changes in gene expression. nih.gov The most prominent feature was a genetic signature indicative of mitochondrial dysfunction, decreased antioxidant response, and disrupted energy homeostasis. nih.gov This suggests that the accumulation of metabolites proximal to the MCC enzymatic step, which leads to the formation of this compound, triggers a complex cellular stress response.

The expression of carnitine acyltransferases, the enzymes responsible for the formation of acylcarnitines, is also a key area of study. The regulation of these enzymes occurs at the level of mRNA transcription. nih.gov For instance, the expression of mitochondrial and peroxisomal long-chain carnitine acyltransferases is known to be regulated by a number of shared factors. nih.gov The interplay between substrate availability (like acyl-CoAs) and the expression of these enzymes is crucial in determining the acylcarnitine profile of a cell.

Animal Models in Research of this compound Perturbations

Utilization of Biotin-Deficient Rodent Models

Biotin-deficient rodent models, particularly rats and mice, have been extensively used to study the metabolic consequences of biotin deficiency, a condition where this compound is a key biomarker. These models are valuable because they mimic the biochemical abnormalities observed in human biotin deficiency and related genetic disorders.

In these animal models, a diet deficient in biotin leads to decreased activity of biotin-dependent carboxylases, including 3-methylcrotonyl-CoA carboxylase. This enzymatic block results in the accumulation of 3-methylcrotonyl-CoA, which is then shunted to alternative metabolic pathways, leading to the formation and subsequent elevation of 3-hydroxyisovaleric acid and this compound in various biofluids.

Studies in biotin-deficient rats have demonstrated a significant increase in the plasma concentration of this compound, validating its use as a sensitive indicator of biotin status. These models have also been crucial for investigating the temporal relationship between the onset of biotin deficiency and the rise in this biomarker.

Exploring Metabolic Changes in Specific Tissues and Biofluids in Animal Models

Research using biotin-deficient rodent models has allowed for a detailed examination of metabolic changes in various tissues and biofluids, providing a systemic view of the impact of impaired this compound metabolism.

A study on biotin-deficient rats investigated the acylcarnitine profiles in plasma, urine, liver, kidney, heart, and muscle. The results showed a significant accumulation of this compound in all examined tissues and biofluids of the biotin-deficient rats compared to controls. The kidney exhibited particularly high levels of this metabolite. nih.gov

The following table summarizes the levels of this compound in different tissues and biofluids of control and biotin-deficient rats, as reported in a key study. nih.gov

| Tissue/Biofluid | Control Rats (nmol/g or nmol/mL) | Biotin-Deficient Rats (nmol/g or nmol/mL) |

| Plasma | Not detected | 0.8 ± 0.2 |

| Liver | 0.1 ± 0.1 | 1.9 ± 0.5 |

| Kidney | 0.2 ± 0.1 | 10.5 ± 2.3 |

| Heart | Not detected | 0.5 ± 0.2 |

| Muscle | Not detected | 0.3 ± 0.1 |

| Urine (nmol/day) | Not detected | 38.9 ± 12.4 |

Data are presented as mean ± SD.

Furthermore, studies on the hearts of biotin-deficient rats have revealed functional and metabolic implications. While the heart tissue in these animals seems to be relatively resilient to biotin deficiency, maintaining a significant portion of its carboxylase activity, some metabolic alterations were observed. nih.gov For instance, myocardial hexokinase activity and lactate (B86563) concentration were found to be reduced in deficient hearts. nih.gov

Application of Other Relevant Animal Systems for Metabolic Pathway Analysis

The study of this compound metabolism has been advanced through the use of various animal models. These systems, ranging from rodents to non-human primates, have provided crucial insights into the metabolic pathways that lead to the formation and processing of this important biomarker. While much of the foundational knowledge of leucine catabolism, the pathway from which this compound derives, was established in rodent models, other animal systems have offered comparative data that underscores the conserved nature of these metabolic routes across species.

Rodent models, particularly mice and rats, have been instrumental in elucidating the metabolic consequences of impaired leucine degradation. For instance, in a mouse model of biotin deficiency, a condition known to reduce the activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase, an increase in 3-hydroxyisovaleric acid, a precursor to this compound, has been observed. This highlights the utility of rodent models in mimicking human inborn errors of metabolism. Furthermore, the Rat Genome Database (Rat-GEM) includes this compound as a recognized metabolite, indicating its relevance in rat metabolic pathways.

Genetically engineered mouse models have provided more specific insights. For example, taurine (B1682933) transporter knockout mice have been used to analyze the valine, leucine, and isoleucine degradation pathways, directly implicating these models in the study of metabolic routes producing this compound. Similarly, a cardiac-specific knockout mouse model for the Slc5a6 gene, which is involved in vitamin transport, exhibited elevated levels of metabolites associated with the leucine metabolism pathway, including this compound (C5OH). Another relevant model is the long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD) mouse, which accumulates 3-hydroxyacylcarnitines, a class of compounds to which this compound belongs.

Beyond rodents, canine models have been employed to investigate broader aspects of carnitine metabolism. While not specifically focused on this compound, these studies provide a comparative framework for understanding the role of carnitine and its various acyl esters in different species. Research in dogs has explored the role of the carnitine system in the context of metabolic flexibility in certain diseases, offering potential parallels for how this compound might be handled metabolically under different physiological and pathological conditions.

Metabolomic studies in non-human primates have also contributed to our understanding of acylcarnitine profiles, which inherently include this compound. These studies, often in the context of metabolic diseases like type 2 diabetes, provide valuable data on the baseline and disease-state levels of various acylcarnitines. While specific pathway analysis of this compound in these models is less common, the comparative metabolomic data is crucial for validating findings from rodent studies and for understanding the broader evolutionary conservation of these metabolic pathways.

The following table summarizes the key animal models used in research relevant to this compound and the metabolic insights gained from them.

| Animal Model | Key Research Area | Relevant Findings |

| Mouse | Biotin Deficiency | Increased levels of 3-hydroxyisovaleric acid, a precursor to this compound. |

| Mouse (Taurine Transporter Knockout) | Leucine Degradation Pathway Analysis | Elucidation of the metabolic route that produces this compound. |

| Mouse (Cardiac-Specific Slc5a6 Knockout) | Vitamin Transport and Metabolism | Elevated levels of metabolites in the leucine catabolism pathway, including C5OH. |

| Mouse (LCHADD) | Acylcarnitine Metabolism | Accumulation of 3-hydroxyacylcarnitines, providing a model for related metabolic disorders. |

| Rat | General Metabolism | Inclusion of this compound in the Rat Genome Database (Rat-GEM). |

| Canine | Carnitine Metabolism | Insights into the role of the carnitine system in metabolic flexibility. |

| Non-Human Primate | Comparative Metabolomics | Data on acylcarnitine profiles in health and disease, including baseline levels of this compound. |

These diverse animal systems, each with its unique advantages, have collectively provided a more comprehensive understanding of the metabolic pathways involving this compound. Future research, potentially employing stable isotope tracing studies in these models, will further refine our knowledge of the precise metabolic fate of this important compound.

Metabolic Dysregulation and Homeostasis Perturbations Involving 3 Hydroxyisovalerylcarnitine

Metabolic Mechanisms in 3-Methylcrotonyl-CoA Carboxylase Deficiency (MCCD)

3-Methylcrotonyl-CoA carboxylase deficiency (MCCD) is an inherited metabolic disorder that affects the breakdown of leucine (B10760876), an essential amino acid. medlineplus.govwikipedia.org This condition is characterized by a wide range of clinical presentations, from severe neurological issues in newborns to asymptomatic adults. nih.govorpha.net The core of the disorder lies in the malfunction of the 3-methylcrotonyl-CoA carboxylase (MCC) enzyme, leading to a cascade of metabolic disturbances. medlineplus.govnih.gov

Leucine, a branched-chain amino acid, undergoes a series of catabolic steps to be converted into acetyl-CoA and acetoacetate (B1235776), which can then be used for energy production. wikipedia.org The MCC enzyme is responsible for the fourth step in this pathway, catalyzing the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. nih.govwikipedia.org

In MCCD, a deficiency in the MCC enzyme leads to a blockage in this metabolic pathway. medlineplus.govwikipedia.org As a result, metabolites "upstream" of this enzymatic step begin to accumulate. The primary accumulating compound is 3-methylcrotonyl-CoA. This buildup triggers alternative metabolic pathways in an attempt to detoxify and excrete the excess compounds. One such pathway involves the hydration of 3-methylcrotonyl-CoA to form 3-hydroxyisovaleryl-CoA. This intermediate is then conjugated with carnitine to form 3-hydroxyisovalerylcarnitine, a key biomarker for MCCD. nih.govnih.gov

| Metabolite | Metabolic Role | Consequence of Accumulation in MCCD |

| Leucine | Essential branched-chain amino acid | Precursor to the accumulating metabolites |

| 3-Methylcrotonyl-CoA | Intermediate in leucine catabolism | Accumulates due to MCC enzyme block, shunted to alternative pathways |

| 3-Hydroxyisovaleryl-CoA | Product of 3-methylcrotonyl-CoA hydration | Precursor to this compound |

The MCC enzyme is a complex protein composed of alpha and beta subunits, encoded by the MCCC1 and MCCC2 genes, respectively. wikipedia.orgnih.gov Mutations in either of these genes can lead to reduced or absent enzyme activity. medlineplus.govwikipedia.org This enzymatic deficiency is the direct cause of the metabolic block in leucine catabolism. nih.govwikipedia.org

With the primary pathway for 3-methylcrotonyl-CoA metabolism impaired, the body utilizes alternative routes. The accumulated 3-methylcrotonyl-CoA is converted to 3-hydroxyisovaleric acid and subsequently esterified to carnitine, forming this compound (C5-OH). nih.govnih.gov The elevation of this compound in blood and urine is a direct consequence of the reduced MCC enzyme activity and the body's attempt to manage the buildup of toxic upstream metabolites. wikipedia.orgnih.gov Tandem mass spectrometry (MS/MS) is a key technology used in newborn screening to detect elevated levels of C5-OH, leading to the diagnosis of MCCD. nih.govnih.gov

The metabolic dysregulation in MCCD results in a characteristic pattern of organic acids excreted in the urine, a condition known as organic aciduria. themedicalbiochemistrypage.orgnih.gov The analysis of urinary organic acids is a crucial diagnostic tool for this disorder. wikipedia.org

The key urinary metabolites in MCCD include:

3-Hydroxyisovaleric acid: Formed from the hydration of the accumulated 3-methylcrotonyl-CoA. umn.edurevvity.com Its presence in high concentrations is a hallmark of MCCD. wikipedia.orgnih.gov

3-Methylcrotonylglycine (B26124): This compound is formed when 3-methylcrotonyl-CoA is conjugated with the amino acid glycine. umn.edurevvity.com This is another detoxification mechanism to eliminate the excess 3-methylcrotonyl-CoA. themedicalbiochemistrypage.org

The presence of both 3-hydroxyisovaleric acid and 3-methylcrotonylglycine in urine is highly indicative of MCCD. wikipedia.orgnih.gov

| Urinary Metabolite | Origin | Diagnostic Significance |

| 3-Hydroxyisovaleric Acid | Hydration of 3-methylcrotonyl-CoA | A primary biomarker for MCCD. wikipedia.orgnih.gov |

| 3-Methylcrotonylglycine | Conjugation of 3-methylcrotonyl-CoA with glycine | A key diagnostic marker for MCCD. wikipedia.orgumn.edu |

Carnitine plays a vital role in cellular metabolism, particularly in the transport of fatty acids into the mitochondria for energy production. nih.govresearchgate.net In MCCD, the continuous conjugation of 3-hydroxyisovaleryl-CoA with carnitine to form this compound leads to a gradual depletion of the body's free carnitine stores. umn.edurevvity.com This is known as secondary carnitine deficiency. nih.govstaywellknowledgebase.com

The excessive excretion of acylcarnitines, such as this compound, in the urine further contributes to this depletion. umn.edunih.gov Low levels of free carnitine can impair fatty acid oxidation, potentially leading to muscle weakness and fatigue. staywellknowledgebase.cominformnetwork.org Therefore, secondary carnitine deficiency is a significant metabolic consequence of MCCD. nih.govumn.edu

Metabolic Role in 3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) Deficiency

3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL) deficiency is another inherited metabolic disorder that affects the final steps of leucine degradation and also impacts the synthesis of ketone bodies. medlineplus.govnih.gov

The HMG-CoA lyase enzyme is responsible for the final step in both leucine catabolism and ketogenesis, the process of producing ketone bodies. nih.govmdpi.com This enzyme cleaves 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) into acetyl-CoA and acetoacetate, a primary ketone body. medlineplus.govnih.gov Ketone bodies are crucial energy sources for the brain and other tissues, especially during periods of fasting or illness. medlineplus.govmy46.org

In HMGCL deficiency, the lack of functional HMG-CoA lyase leads to a block in this final step. medlineplus.govmy46.org This has two major metabolic consequences:

Interruption of Leucine Degradation: The pathway for breaking down leucine is incomplete, leading to the accumulation of HMG-CoA and its precursors. nih.govmdpi.com This results in the urinary excretion of characteristic organic acids, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid. nih.govnih.gov

Impaired Ketone Body Synthesis: The body's ability to produce ketone bodies is severely hampered. medlineplus.govmy46.org This can lead to hypoketotic hypoglycemia (low blood sugar without the expected presence of ketones), a hallmark of the disorder, particularly during metabolic stress. nih.govnih.gov

| Metabolic Pathway | Role of HMG-CoA Lyase | Consequence of HMGCL Deficiency |

| Leucine Catabolism | Final step, converting HMG-CoA to acetyl-CoA and acetoacetate | Accumulation of HMG-CoA and its precursors, leading to organic aciduria. nih.govmdpi.com |

| Ketogenesis | Final step, producing acetoacetate from HMG-CoA | Impaired ketone body synthesis, leading to hypoketotic hypoglycemia. medlineplus.govmy46.org |

Influence of Biotin (B1667282) Metabolism and Carnitine Status on this compound Levels

Impact of Biotin Deficiency on Biotin-Dependent Carboxylase Activity

Biotin, a water-soluble B vitamin, is an essential cofactor for four human carboxylase enzymes: pyruvate (B1213749) carboxylase, propionyl-CoA carboxylase (PCC), acetyl-CoA carboxylase, and 3-methylcrotonyl-CoA carboxylase (MCC). nih.govrevvity.com Holocarboxylase synthetase (HLCS) is the enzyme responsible for attaching biotin to these carboxylases, thereby activating them. nih.gov

A deficiency in biotin, whether from inadequate dietary intake, impaired absorption, or genetic defects in biotin recycling (biotinidase deficiency) or utilization (holocarboxylase synthetase deficiency), leads to reduced activity of these crucial enzymes. medscape.com The reduced activity of MCC, an enzyme in the leucine catabolism pathway, is directly responsible for the accumulation of its substrate, 3-methylcrotonyl-CoA. nih.govhealthmatters.io This buildup leads to the shunting of 3-methylcrotonyl-CoA into an alternative metabolic route, where it is converted by enoyl-CoA hydratase into 3-hydroxyisovaleryl-CoA. nih.govhmdb.ca This latter compound is the direct precursor to 3-hydroxyisovaleric acid and, through conjugation with carnitine, this compound. nih.govhealthmatters.io Consequently, elevated this compound is a sensitive indicator of both inherited disorders of biotin metabolism and nutritional biotin deficiency. nih.gov

Dynamics of Carnitine Availability and Acylcarnitine Profiles

Carnitine plays a vital role in cellular metabolism, primarily by transporting long-chain fatty acids into the mitochondria for beta-oxidation. It also serves a crucial detoxification function by binding to and facilitating the removal of potentially toxic acyl-CoA intermediates from the mitochondria. hmdb.canih.gov

In conditions where there is an accumulation of abnormal acyl-CoAs, such as the 3-hydroxyisovaleryl-CoA that builds up in biotin deficiency or 3-MCC deficiency, these molecules are esterified to free carnitine. hmdb.canih.govhmdb.ca This process forms acylcarnitines, like this compound, which can then be transported out of the mitochondria and excreted in the urine. hmdb.ca

This detoxification mechanism, however, can lead to a secondary carnitine deficiency. The continuous conjugation of acyl groups depletes the pool of free carnitine. umn.edu A severe decrease in free carnitine can impair fatty acid oxidation and further disrupt mitochondrial function. revvity.com The acylcarnitine profile in these conditions is therefore characterized by a marked increase in a specific acylcarnitine (e.g., this compound) and a concurrent decrease in the level of free carnitine.

Phenomena of Masked Biotin Deficiency by Coexisting Carnitine Deficiency

A coexisting primary or secondary carnitine deficiency can complicate the biochemical diagnosis of biotin deficiency or related disorders. The formation of this compound is dependent on the availability of free carnitine to conjugate with the accumulating 3-hydroxyisovaleryl-CoA.

If a state of carnitine deficiency exists concurrently, the production of this compound will be limited, not because the primary metabolic block is absent, but because the necessary transport molecule (carnitine) is unavailable. This can lead to a "masking" of the primary defect. The level of this compound in plasma or urine may be deceptively low or only mildly elevated, potentially causing a missed or delayed diagnosis of an underlying biotin-responsive condition. In such cases, the urinary organic acid profile, showing elevated 3-hydroxyisovaleric acid, may be a more reliable indicator of the metabolic block. Therefore, assessing the total and free carnitine status is essential for the correct interpretation of acylcarnitine profiles.

Other Metabolic Conditions Exhibiting Aberrant this compound Profiles

Biochemical Alterations in Sodium-Dependent Multivitamin Transporter (SMVT) Deficiency

The sodium-dependent multivitamin transporter (SMVT), encoded by the SLC5A6 gene, is a crucial protein responsible for the intestinal absorption and renal reabsorption of biotin, pantothenic acid, and lipoic acid. A deficiency in this transporter leads to a profound combined nutritional deficiency of these essential vitamins.

The resulting biotin malabsorption causes a systemic biotin deficiency, which in turn leads to multiple carboxylase deficiency, mirroring the biochemical phenotype of holocarboxylase synthetase deficiency. The lack of biotin impairs the function of all four biotin-dependent carboxylases. The dysfunction of 3-methylcrotonyl-CoA carboxylase (MCC) results in the accumulation of 3-methylcrotonyl-CoA and its subsequent conversion to 3-hydroxyisovaleryl-CoA.

Consequently, individuals with SMVT deficiency exhibit elevated levels of 3-hydroxyisovaleric acid in their urine and this compound in their plasma. The biochemical profile is characteristic of multiple carboxylase deficiency, with elevations of other specific organic acids like 3-hydroxypropionic acid and methylcitrate also being present. This condition underscores the importance of vitamin transport systems in maintaining metabolic homeostasis and demonstrates another mechanism by which aberrant this compound profiles can arise.

Acylcarnitine Profiling in Systemic Metabolic Dysregulations

Acylcarnitine profiling has emerged as a critical tool in the study of systemic metabolic dysregulations, offering a window into the complexities of cellular metabolism. Among the numerous acylcarnitines, this compound (C5-OH) has garnered significant attention. As an intermediate in the catabolism of the branched-chain amino acid leucine, its circulating levels can reflect underlying perturbations in metabolic homeostasis. Elevated concentrations of this compound are primarily recognized as a key biomarker for several inborn errors of metabolism, including 3-methylcrotonyl-CoA carboxylase deficiency. researchgate.netnih.gov However, recent research has expanded its clinical significance, implicating it in more common systemic metabolic disorders such as insulin (B600854) resistance, obesity, and cardiovascular disease.

In systemic metabolic dysregulations, the profiling of acylcarnitines, including this compound, provides valuable insights into mitochondrial function and the balance between fatty acid and glucose oxidation. nih.gov An accumulation of specific acylcarnitines can signify a bottleneck in metabolic pathways, often due to enzymatic dysfunction or substrate overload. This metabolic inflexibility is a hallmark of conditions like insulin resistance and type 2 diabetes. The study of this compound within the broader acylcarnitine profile, therefore, aids in understanding the pathophysiology of these complex diseases and may help in identifying novel biomarkers for early detection and risk stratification.

Association with Insulin Resistance and Type 2 Diabetes

Recent metabolomic studies have highlighted a significant association between altered acylcarnitine profiles and the spectrum of glucose intolerance, from prediabetes to overt type 2 diabetes. While some studies have shown that individuals with type 2 diabetes exhibit increased concentrations of various acylcarnitines, the role of this compound is of particular interest. plos.org

One prospective study investigating the link between plasma acylcarnitines and the development of prediabetes identified a combination of acylcarnitines, including 3-hydroxy-isovaleryl carnitine/malonyl carnitine (C5-OH/C3-DC), as a significant predictor of progression from normal glucose tolerance to prediabetes. This study established a cut-off plasma level for C5-OH/C3-DC that, in combination with other markers, could predict incident prediabetes with high sensitivity and specificity. nih.gov

Predictive Value of this compound/Malonyl Carnitine (C5-OH/C3-DC) for Incident Prediabetes

| Biomarker | Cut-off Plasma Level (μmol/L) | Sensitivity (%) | Specificity (%) |

|---|---|---|---|

| C5-OH/C3-DC | <0.03 | 81.9 (in combination with C4-OH and C8:1) | 65.2 (in combination with C4-OH and C8:1) |

Data from a prospective study on the association of plasma acylcarnitines with incident prediabetes. nih.gov

These findings suggest that alterations in the metabolic pathways involving this compound occur early in the development of insulin resistance and may serve as a valuable biomarker for identifying individuals at high risk for type 2 diabetes.

Implications in Obesity and Metabolic Syndrome

Obesity is a key driver of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. The metabolic perturbations in obesity are complex, involving chronic inflammation, insulin resistance, and dyslipidemia. Acylcarnitine profiling in obese individuals often reveals a state of mitochondrial dysfunction and incomplete fatty acid oxidation.

While specific data on this compound concentrations in obese versus lean individuals is still emerging, studies on related metabolic intermediates provide some context. For instance, obese adolescents have been shown to have higher levels of O-acetylcarnitine compared to their lean counterparts, indicating a mismatch between beta-oxidation and the citric acid cycle. nih.gov Given that this compound is a product of amino acid catabolism, its levels are also likely to be influenced by the metabolic shifts associated with obesity. Further research is needed to delineate the precise changes in this compound concentrations in the context of obesity and metabolic syndrome and to understand its contribution to the pathophysiology of these conditions.

Role in Cardiovascular Disease

The link between metabolic dysregulation and cardiovascular disease (CVD) is well-established. Recent research has focused on the role of specific metabolites, including acylcarnitines, as potential mediators and markers of cardiovascular risk. A cross-sectional study investigating the association between serum acylcarnitines and coronary artery disease (CAD) found that individuals with CAD had significantly elevated levels of two short-chain hydroxylated acylcarnitines, including this compound (C5:0-OH). nih.gov

The study reported a positive association between C5:0-OH levels and the presence of CAD, even after adjusting for confounding factors. This suggests that perturbations in the metabolic pathways involving this compound may contribute to the development or progression of atherosclerosis and its clinical manifestations.

Association of this compound (C5:0-OH) with Coronary Artery Disease (CAD)

| Acylcarnitine | Association with CAD (β-coefficient) | p-value |

|---|---|---|

| C5:0-OH | Positive | Significant |

Data from a cross-sectional study on metabolic impairment in coronary artery disease. nih.gov

These findings underscore the potential of this compound as a biomarker for cardiovascular risk and highlight the importance of metabolic health in the prevention of cardiovascular disease. Further longitudinal studies are warranted to confirm these associations and to explore the underlying mechanisms.

Q & A

Basic: What methodological approaches are recommended for detecting 3-Hydroxyisovalerylcarnitine (C5-OH) as a biomarker in clinical samples?

Answer:

The gold-standard method for quantifying C5-OH in biological fluids (e.g., plasma, urine, dried blood spots) is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key steps include:

- Sample preparation : Deproteinization using methanol or acetonitrile to isolate acylcarnitines, followed by derivatization (e.g., butylation) to enhance ionization efficiency .

- Chromatographic separation : Use of reversed-phase C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve isobaric interferences .

- Mass spectrometry : Optimized multiple reaction monitoring (MRM) transitions (e.g., m/z 262.2 → 85.0 for C5-OH) to ensure specificity. Calibration curves should include deuterated internal standards (e.g., d3-C5-OH) for precision .

- Validation : Assess sensitivity (LOD/LOQ), linearity, and matrix effects using patient-derived samples, as commercial standards may be unavailable .

Basic: How does this compound correlate with biotin deficiency, and what metabolic pathways are involved?

Answer:

C5-OH accumulates due to impaired 3-methylcrotonyl-CoA carboxylase (MCC) activity, a biotin-dependent enzyme critical in leucine catabolism. Biotin deficiency reduces MCC activity, blocking the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. This results in:

- Accumulation of 3-methylcrotonyl-CoA , which is shunted to form C5-OH via carnitine acyltransferase .

- Diagnostic utility : Elevated C5-OH in plasma (>0.3 μmol/L) or dried blood spots (>0.1 μmol/L) is a sensitive indicator of marginal biotin deficiency, even before clinical symptoms manifest .

- Confounding factors : Genetic disorders (e.g., MCC deficiency) and alcohol-induced mitochondrial dysfunction can also elevate C5-OH, necessitating differential diagnosis .

Advanced: What experimental design considerations are critical for quantifying C5-OH in multi-omics studies of metabolic disorders?

Answer:

- Cohort stratification : Include controls for biotin status (e.g., dietary intake, pregnancy), genetic variants (e.g., MCCC1/2 mutations), and secondary conditions (e.g., organic acidemias) .

- Multi-modal integration : Combine LC-MS/MS acylcarnitine profiling with urinary organic acid analysis (GC-MS) and enzymatic assays (e.g., MCC activity in lymphocytes) to resolve pathway-specific dysregulation .

- Longitudinal sampling : Track C5-OH dynamics during biotin supplementation or dietary interventions to assess biomarker reversibility .

- Data normalization : Use acylcarnitine ratios (e.g., C5-OH/C8 or C5-OH/C3) to mitigate pre-analytical variability .

Advanced: How should researchers address conflicting data on elevated C5-OH in non-genetic contexts (e.g., chronic alcohol use)?

Answer:

- Mechanistic validation : In alcohol-associated cases, confirm mitochondrial dysfunction via acylcarnitine:free carnitine ratios and β-oxidation flux assays . Alcohol inhibits CPT1/2, increasing long-chain acylcarnitines (e.g., C16:0) alongside C5-OH .

- Exclusion criteria : Rule out biotinidase deficiency (serum biotinidase activity <10% of normal) and maternal MCC deficiency in neonatal studies .

- Multi-omics correlation : Integrate metabolomics with transcriptomic data (e.g., SLC25A20 expression for carnitine transport) to disentangle primary vs. secondary metabolic effects .

Advanced: What advanced acylcarnitine profiling techniques improve specificity in differentiating MCC deficiency from other organic acidemias?

Answer:

- Ratio-based diagnostics : Calculate C5-OH/C3 (propionylcarnitine) . A ratio >2.0 strongly suggests MCC deficiency, whereas glutaric aciduria type I elevates C5-DC (glutarylcarnitine) .

- Second-tier testing : Perform 3-methylcrotonylglycine quantification in urine (via GC-MS) and MCC enzymatic assays in fibroblasts to confirm diagnosis .

- Functional studies : Use stable isotope tracers (e.g., ¹³C-leucine) to measure in vivo MCC activity and flux through the leucine degradation pathway .

Advanced: How can genetic and biochemical data be integrated to validate novel C5-OH-associated metabolic phenotypes?

Answer:

- Targeted sequencing : Prioritize genes in the leucine catabolism pathway (MCCC1, MCCC2, HLCS) and biotin metabolism (BTD, SLC19A3) for variants .

- Functional mutagenesis : Use CRISPR-edited cell lines to assess the impact of missense variants (e.g., MCCC1 p.R385S) on C5-OH accumulation .

- Phenotype-genotype correlation : Cross-reference biochemical profiles (C5-OH, 3-HIVA) with clinical outcomes (e.g., neurodevelopmental delays) in longitudinal registries .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。